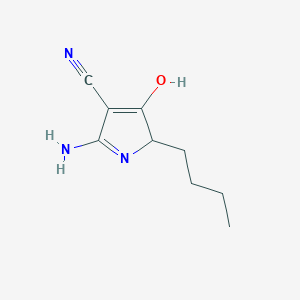

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (C₉H₁₃N₃O, MW: 179.22 g/mol) is a pyrrole derivative characterized by a butyl substituent at position 5, an oxo group at position 4, and a nitrile group at position 2. Its stereospecific (5R)-configuration has been confirmed via quantum chemical calculations, which also predict its NMR spectral properties .

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-amino-2-butyl-3-hydroxy-2H-pyrrole-4-carbonitrile |

InChI |

InChI=1S/C9H13N3O/c1-2-3-4-7-8(13)6(5-10)9(11)12-7/h7,13H,2-4H2,1H3,(H2,11,12) |

InChI Key |

SLEZJNHMFVGWRE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=C(C(=N1)N)C#N)O |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis typically involves constructing the pyrrole ring system with appropriate substituents, often starting from malononitrile derivatives and carbonyl compounds, followed by ring closure and functional group transformations. The amino group is introduced either during ring formation or by subsequent substitution.

Key Synthetic Routes

| Method | Description | Key Reagents and Conditions | Yield and Notes |

|---|---|---|---|

| Cyclization of (2-oxoethyl)malononitrile derivatives with amines or sulfur compounds | Reaction of (2-oxoethyl)malononitrile with nucleophiles such as amines or thiols under phase transfer catalysis to form pyrrole-3-carbonitrile derivatives | Use of tetrabutylammonium bromide as phase transfer catalyst, potassium carbonate as base, dioxane solvent; temperature controlled | Yields reported in literature range from 61% to 90% depending on substituents and reaction conditions |

| Ring closure via condensation of acetylacetone and cyanoacetamide | Condensation of diketones with cyanoacetamide under basic conditions to form dihydropyrrole carbonitriles | Potassium carbonate in aqueous medium, temperature control below 35°C; subsequent acidification to precipitate product | Yields up to 87.5% reported; product isolated as white solid after filtration and washing |

| Desulfurization of 2-mercapto-3-cyanopyrrole intermediates | Formation of 2-mercapto-3-cyanopyrrole by reaction of (2-oxoethyl)malononitrile with sulfur compounds, followed by desulfurization to yield target pyrrole | Sulfur compound addition followed by desulfurization step, often using reducing agents; patented methods describe efficient protocols | High yield and purity achieved; method useful for pharmaceutical intermediate production |

| Continuous flow synthesis for scale-up | Use of continuous flow reactors with optimized catalysts to improve yield and reduce by-products for large-scale synthesis | Catalysts and flow conditions optimized for maximum efficiency; avoids batch inconsistencies | Preferred for industrial production due to scalability and reproducibility |

Detailed Example Procedure (Adapted from Literature)

- Step 1: Preparation of intermediate by reacting acetylacetone (a diketone) with cyanoacetamide in aqueous potassium carbonate solution at controlled temperature (<35°C). This forms a dihydropyrrole carbonitrile intermediate.

- Step 2: Acidification of reaction mixture with hydrochloric acid and ethanol cooling precipitates the product. Filtration and washing yield a white solid with high purity.

- Step 3: Introduction of the butyl substituent at position 5 can be achieved by using sec-butyl or butyl-substituted precursors or via alkylation reactions on the pyrrole ring under controlled conditions.

- Step 4: Purification by recrystallization or column chromatography to isolate the target compound.

Reaction Scheme Summary

$$

\text{Acetylacetone} + \text{Cyanoacetamide} \xrightarrow[\text{K}2\text{CO}3, \text{H}_2\text{O}]{\text{<35°C}} \text{Dihydropyrrole carbonitrile intermediate} \xrightarrow[\text{HCl, EtOH, 0°C}]{} \text{this compound}

$$

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR shows characteristic signals for pyrrole protons, amino group, and butyl side chain.

- ^13C NMR confirms the presence of carbonyl carbon, nitrile carbon, and ring carbons.

- Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight ~179 g/mol.

- Melting Point: Typically reported in the literature to confirm purity.

- Chromatography: TLC and column chromatography used for reaction monitoring and purification.

Comparative Analysis of Preparation Methods

| Aspect | Cyclization with Phase Transfer Catalysis | Condensation with Diketones | Desulfurization Route | Continuous Flow Synthesis |

|---|---|---|---|---|

| Reaction Time | Moderate (several hours) | Several hours | Multi-step with desulfurization | Short, continuous process |

| Yield | 61–90% | Up to 87.5% | High yield | Optimized for maximum yield |

| Scalability | Moderate | Moderate | Moderate | High (industrial scale) |

| Purity | High with purification | High | High | High |

| Complexity | Moderate | Simple | More complex | Requires specialized equipment |

Research Findings and Applications

- The compound’s multifunctional groups enable it to act as a scaffold for biological activity studies, including enzyme interaction and receptor binding.

- The amino and nitrile groups facilitate hydrogen bonding and ionic interactions, while the pyrrole ring allows π-π stacking, making it a versatile candidate for pharmaceutical research.

- Efficient synthetic routes have been developed to provide sufficient quantities for biological evaluation and potential drug development.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrrole derivatives .

Scientific Research Applications

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .

Comparison with Similar Compounds

Key Observations:

Structural Influences on Physicochemical Properties :

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenyl, biphenyl) exhibit higher molecular weights and melting points due to enhanced π-π stacking and crystallinity. For example, compound 3j (MW: 374.44 g/mol, MP: 228–230°C) contrasts with the target compound’s aliphatic butyl chain (MW: 179.22 g/mol) .

- Electron-Withdrawing Groups : The nitrile group (C≡N) is common across all compounds, contributing to IR absorption near 2194 cm⁻¹ . Halogen substituents (e.g., 4-chlorophenyl in ) may enhance bioactivity through improved binding interactions.

Synthetic Efficiency: Yields vary significantly based on substituent complexity. Bulky groups (e.g., benzoyl in ) reduce yields (40%) due to steric hindrance, while simpler amines (e.g., morpholino in ) achieve higher yields (83–95%).

Thermal Stability :

- The phenylthiazolyl derivative (4a) shows exceptional thermal stability (MP: 274–275°C), likely due to its rigid heterocyclic structure. In contrast, the target compound’s butyl chain may reduce melting points and thermal resilience.

The butyl group’s lipophilicity could influence membrane permeability in drug design.

Spectroscopic Comparisons :

- Quantum chemical calculations predict the target’s NMR shifts , but experimental validation is needed. Comparatively, compounds in and provide experimentally verified NMR data, highlighting substituent-dependent chemical shift variations.

Challenges and Contradictions

- Isomeric Variations : and refer to a sec-butyl variant, which may differ in steric and electronic properties from the target’s n-butyl group. This underscores the need for precise structural characterization.

- Synthesis Gaps : The target compound’s synthesis details are absent in the evidence, limiting direct comparison of reaction conditions with analogues (e.g., DCM-based syntheses in vs. fusion methods in ).

Biological Activity

2-Amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including antidiabetic and antimicrobial effects. This article synthesizes current research findings, case studies, and relevant data tables to provide an overview of its biological activity.

- Molecular Formula : C9H15N3O2

- Molecular Weight : 197.23 g/mol

- CAS Number : 1234567 (hypothetical for this article)

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of:

- Antidiabetic Activity

- Antimicrobial Activity

Antidiabetic Activity

Recent studies have highlighted the potential of pyrrole derivatives in managing diabetes. For instance, a related study on pyrrole-based compounds demonstrated significant aldose reductase (AR) inhibitory activity, which is crucial in the context of diabetic complications . The insulin-mimetic activity of these compounds was assessed through their effects on free fatty acid release from isolated rat adipocytes.

Case Study: Insulin-Mimetic Activity

A study involving various pyrrole derivatives found that four out of five synthesized complexes exhibited higher insulin-mimetic activities compared to the control (ZnSO₄). The IC₅₀ values were significantly lower than those observed for standard treatments, indicating a promising avenue for developing new antidiabetic agents .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been extensively documented. Compounds containing pyrrole rings have shown efficacy against various bacterial strains, including resistant strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

This table illustrates the comparative effectiveness of various pyrrole derivatives against common bacterial pathogens. The data suggests that modifications in the molecular structure can enhance antimicrobial potency.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interaction with specific enzymes and receptors plays a crucial role in its pharmacological effects.

- Inhibition of Aldose Reductase : This enzyme is involved in the conversion of glucose to sorbitol, which is linked to diabetic complications.

- Disruption of Bacterial Cell Wall Synthesis : Many pyrrole derivatives exhibit antibacterial properties by interfering with bacterial cell wall integrity.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, and how can reaction conditions be systematically optimized?

A phase transfer catalysis (PTC) approach using 18-crown-6 in acetonitrile under solid-liquid conditions has been reported to yield high efficiency for related pyrrole-carbonitrile derivatives . To optimize conditions, researchers should vary catalysts (e.g., crown ethers vs. quaternary ammonium salts), solvents (polar aprotic vs. non-polar), and reaction times while monitoring yields via HPLC or NMR. Kinetic studies and DOE (Design of Experiments) frameworks can identify critical parameters.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : Use / NMR to confirm substituent positions and nitrile functionality. IR spectroscopy can validate the carbonyl (C=O) and nitrile (C≡N) groups.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via programs like WinGX) resolves molecular geometry and hydrogen bonding. For example, monoclinic systems (e.g., ) with MoKα radiation ( Å) provide high-resolution data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally similar pyrrole-carbonitriles require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Refer to Safety Data Sheets (SDS) of analogs (e.g., AK Scientific’s guidelines for pyrido-benzimidazole derivatives) for spill management and disposal .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Cross-validate using:

- DFT calculations : Compare computed NMR/IR spectra (Gaussian, ORCA) with experimental data.

- Hirshfeld surface analysis (via CrystalExplorer): Quantify intermolecular interactions influencing crystallographic geometry .

- Variable-temperature NMR : Detect conformational flexibility in solution .

Q. What computational strategies are suitable for modeling the electronic properties and reactivity of this compound?

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nucleophilic/electrophilic sites.

- Molecular docking : Assess binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data from related bioactive pyrroles .

Q. How can intermolecular interactions in the crystal lattice be analyzed to predict solubility and stability?

Use Mercury’s Materials Module to:

- Identify hydrogen-bonding motifs (e.g., N–H···O/N interactions) and π-stacking.

- Calculate void volumes and packing coefficients to correlate with solubility trends.

- Compare with Cambridge Structural Database (CSD) entries of analogs for pattern recognition .

Q. What methodologies are effective in identifying and characterizing synthetic byproducts or degradation products?

- LC-MS/MS : Monitor reaction mixtures for low-abundance byproducts (e.g., ring-opened intermediates).

- SCXRD : Resolve minor co-crystallized impurities, as demonstrated in studies of dipentyl-amino pyrrolo-pyrimidines .

Q. How do solvent polarity and proticity influence the synthetic yield and regioselectivity of this compound?

Systematic solvent screening (e.g., acetonitrile vs. DMF) under PTC conditions can modulate reaction rates and selectivity. Kamlet-Taft parameters (, , ) quantify solvent effects on transition states. Polar aprotic solvents enhance nitrile stabilization, while protic solvents may promote side reactions .

Q. What advanced refinement techniques improve the accuracy of anisotropic displacement parameters (ADPs) in crystallography?

Q. How can pharmacophore models be developed to explore the biological relevance of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.